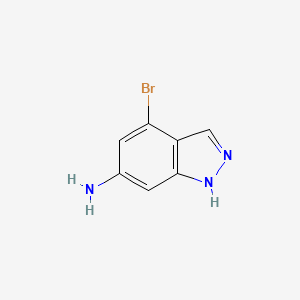

4-Bromo-1H-indazol-6-amine

概要

説明

4-Bromo-1H-indazol-6-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a five-membered ring that has two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of indazole derivatives, including 4-Bromo-1H-indazol-6-amine, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-indazol-6-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

Indazole derivatives, including 4-Bromo-1H-indazol-6-amine, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1H-indazol-6-amine include a molecular weight of 212.047, a density of 1.9±0.1 g/cm3, and a boiling point of 426.5±25.0 °C at 760 mmHg .科学的研究の応用

Anti-Inflammatory Applications

Indazole derivatives, including 4-Bromo-1H-indazol-6-amine, have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have demonstrated antimicrobial activities . This suggests that 4-Bromo-1H-indazol-6-amine could potentially be used in the development of new antimicrobial agents.

Anti-HIV Applications

Indazole derivatives have shown anti-HIV activities . This indicates that 4-Bromo-1H-indazol-6-amine could be explored for potential use in anti-HIV drug development.

Anticancer Applications

4-Bromo-1H-indazol-6-amine and its derivatives have shown promise in the field of cancer research. For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Hypoglycemic Applications

Indazole compounds have been found to possess hypoglycemic activities . This suggests that 4-Bromo-1H-indazol-6-amine could potentially be used in the treatment of diabetes.

Antiprotozoal Applications

Indazole derivatives have demonstrated antiprotozoal activities . This indicates that 4-Bromo-1H-indazol-6-amine could be explored for potential use in the treatment of protozoal infections.

Antihypertensive Applications

Indazole compounds have been found to possess antihypertensive activities . This suggests that 4-Bromo-1H-indazol-6-amine could potentially be used in the treatment of hypertension.

Respiratory Disease Treatment

A novel series of 4,6-disubstituted-1H-indazole derivatives were synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory disease .

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1H-indazol-6-amine is not available, general precautions should be taken while handling it. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

将来の方向性

作用機序

Target of Action

4-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are believed to be the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to alterations in cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-1H-indazol-6-amine are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt these pathways and their downstream effects . This disruption can lead to changes in cell proliferation and survival, potentially contributing to its therapeutic effects .

Pharmacokinetics

The compound’s solubility and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-Bromo-1H-indazol-6-amine’s action are likely to be diverse, given its potential impact on multiple biochemical pathways . For instance, the compound’s inhibition of CHK1, CHK2, and SGK kinases can lead to changes in cell cycle progression and DNA damage response, potentially resulting in decreased cell proliferation and increased cell death . In addition, some derivatives of 1H-indazole, which is structurally similar to 4-Bromo-1H-indazol-6-amine, have shown anti-proliferative activity against Hep-G2 cells .

Action Environment

The action, efficacy, and stability of 4-Bromo-1H-indazol-6-amine can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules in its environment, such as other drugs or biological molecules . Additionally, factors such as pH, temperature, and the presence of certain ions can influence the compound’s stability and efficacy .

特性

IUPAC Name |

4-bromo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIYWFBIFWDMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646142 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-53-6 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

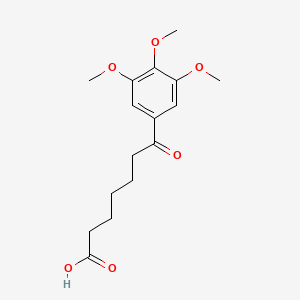

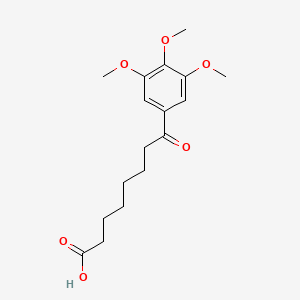

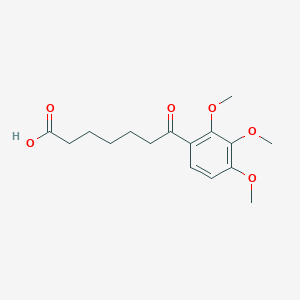

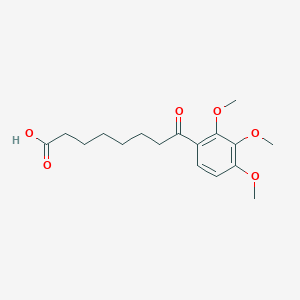

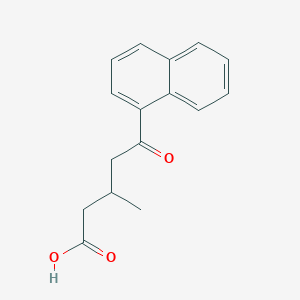

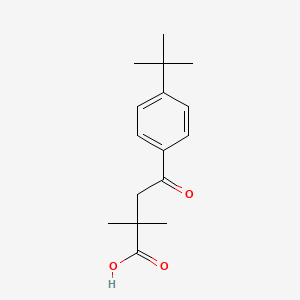

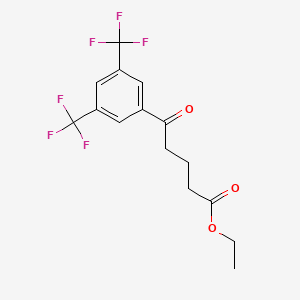

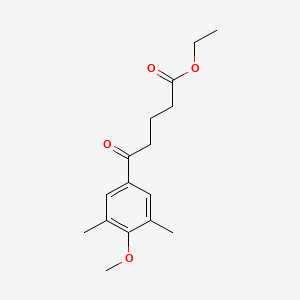

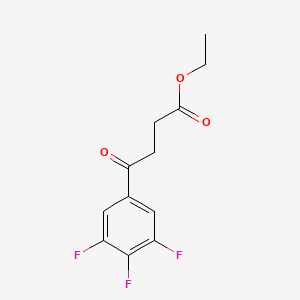

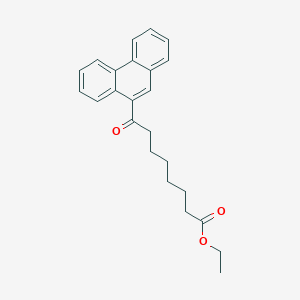

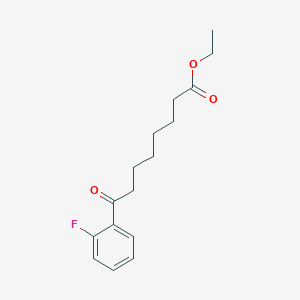

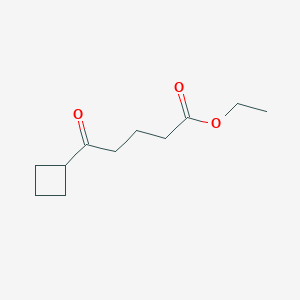

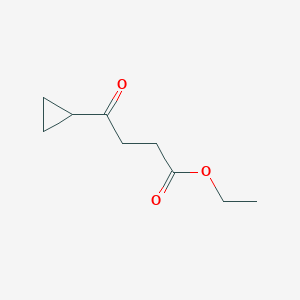

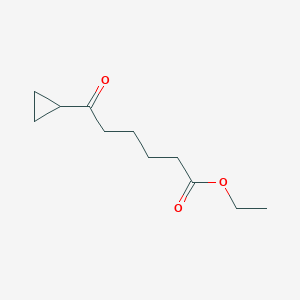

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。